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Compound of Interest

Compound Name: 2-Mercaptobenzyl alcohol

Cat. No.: B1360266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Mercaptobenzyl alcohol (CAS No. 4521-31-7), a key intermediate in various chemical

syntheses. The document details its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics, offering valuable insights for compound identification,

purity assessment, and structural elucidation.

Introduction
2-Mercaptobenzyl alcohol, with the chemical formula C₇H₈OS, is an aromatic compound

containing both a hydroxyl and a thiol functional group.[1][2] Accurate spectroscopic data is

crucial for researchers working with this molecule to ensure its identity and purity in

experimental settings. This guide summarizes the available and predicted spectroscopic data

and provides standardized protocols for its acquisition.

Spectroscopic Data
The following sections present the mass spectrometry, infrared spectroscopy, and predicted

nuclear magnetic resonance data for 2-Mercaptobenzyl alcohol.

Mass Spectrometry (MS)
The mass spectrum of 2-Mercaptobenzyl alcohol was obtained via electron ionization. The

data reveals a molecular ion peak corresponding to its molecular weight and characteristic
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fragmentation patterns.[1]

m/z Relative Intensity (%) Plausible Fragment

140 100 [M]⁺ (Molecular Ion)

122 80 [M-H₂O]⁺

107 60 [M-SH]⁺

91 40 [C₇H₇]⁺ (Tropylium ion)

77 50 [C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 2-Mercaptobenzyl alcohol exhibits characteristic absorption

bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3600-3200 Broad O-H stretch (alcohol)

~2600-2550 Weak S-H stretch (thiol)

~3100-3000 Medium C-H stretch (aromatic)

~1600, 1485 Medium-Strong C=C stretch (aromatic ring)

~1050 Strong C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum for 2-Mercaptobenzyl alcohol is not readily

accessible, the expected chemical shifts can be predicted based on the analysis of structurally

similar compounds and established NMR principles.

2.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.4-7.1 Multiplet 4H
Aromatic protons

(C₆H₄)

~4.7 Singlet 2H
Methylene protons (-

CH₂OH)

~3.5 Singlet (broad) 1H Thiol proton (-SH)

~2.0 Singlet (broad) 1H Hydroxyl proton (-OH)

2.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~138 Quaternary aromatic carbon (C-CH₂OH)

~136 Quaternary aromatic carbon (C-SH)

~130-127 Aromatic CH carbons

~64 Methylene carbon (-CH₂OH)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound like 2-Mercaptobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Mercaptobenzyl alcohol in 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Set the spectral width to cover a range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a pulse angle of 45 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This involves Fourier transformation, phase correction, and baseline correction. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of solid 2-Mercaptobenzyl alcohol directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is collected in the mid-IR range (4000-400 cm⁻¹).

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of 2-Mercaptobenzyl alcohol into the mass

spectrometer. For a solid sample, this can be done using a direct insertion probe or by

dissolving it in a suitable volatile solvent and introducing it via a direct infusion line.

Ionization (Electron Ionization - EI):

Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and

fragmentation.

Instrumentation: Use a mass spectrometer such as a quadrupole, time-of-flight (TOF), or

magnetic sector instrument.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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